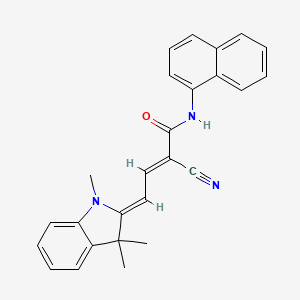![molecular formula C32H42N2O4 B4309344 2-METHOXY-5-(3-{4-METHOXY-3-[(PROPAN-2-YL)CARBAMOYL]PHENYL}ADAMANTAN-1-YL)-N-(PROPAN-2-YL)BENZAMIDE](/img/structure/B4309344.png)
2-METHOXY-5-(3-{4-METHOXY-3-[(PROPAN-2-YL)CARBAMOYL]PHENYL}ADAMANTAN-1-YL)-N-(PROPAN-2-YL)BENZAMIDE
Descripción general
Descripción
3,3’-tricyclo[3311~3,7~]decane-1,3-diylbis(N-isopropyl-6-methoxybenzamide) is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-isopropyl-6-methoxybenzamide) involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. One common method involves the use of Diels-Alder reactions followed by reductive cyclization and radical addition-fragmentation reactions . The reaction conditions typically require specific reagents such as samarium(II) iodide (SmI2) and light-initiated radical initiators .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce the number of steps. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-isopropyl-6-methoxybenzamide) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
3,3’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-isopropyl-6-methoxybenzamide) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-isopropyl-6-methoxybenzamide) involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or activating their function. This can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane: A simpler tricyclic compound with similar structural features.
Adamantane: Another tricyclic compound with a different arrangement of carbon atoms.
1,3-dimethyltricyclo[3.3.1.1~3,7~]decane: A derivative with additional methyl groups.
Uniqueness
3,3’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-isopropyl-6-methoxybenzamide) is unique due to its specific functional groups and the potential for diverse chemical reactions. Its structure allows for specific interactions with biological targets, making it valuable for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-methoxy-5-[3-[4-methoxy-3-(propan-2-ylcarbamoyl)phenyl]-1-adamantyl]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N2O4/c1-19(2)33-29(35)25-12-23(7-9-27(25)37-5)31-14-21-11-22(15-31)17-32(16-21,18-31)24-8-10-28(38-6)26(13-24)30(36)34-20(3)4/h7-10,12-13,19-22H,11,14-18H2,1-6H3,(H,33,35)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWSMYVFWVMLSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC(=C(C=C5)OC)C(=O)NC(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(ADAMANTAN-1-YL)-N-[2-(2-PHENYLACETYL)PHENYL]ACETAMIDE](/img/structure/B4309280.png)
![N-[3-(1-adamantyloxy)propyl]-N'-(4-methoxyphenyl)urea](/img/structure/B4309288.png)
![N-[3-(1-adamantyloxy)propyl]-N'-(3-chlorophenyl)urea](/img/structure/B4309296.png)
![N-[2-(1-ADAMANTYLOXY)-2-METHYLPROPYL]-N'-(1-NAPHTHYL)UREA](/img/structure/B4309299.png)

![2-(ADAMANTAN-1-YL)-N-[4-(THIOPHENE-2-CARBONYL)PHENYL]ACETAMIDE](/img/structure/B4309310.png)

![1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-4-BROMO-5-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B4309320.png)
![4-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4309323.png)

![4-TERT-BUTYL-N-[5-(4-TERT-BUTYLBENZAMIDO)-4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZAMIDE](/img/structure/B4309352.png)
![N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N'-isopropylurea](/img/structure/B4309357.png)
![ETHYL 4-(BUTYL{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE](/img/structure/B4309361.png)
![2-(5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4309369.png)
